1-[2-(5-Methyl-2-furyl)phenyl]ethanone
Description
Properties
IUPAC Name |
1-[2-(5-methylfuran-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-7-8-13(15-9)12-6-4-3-5-11(12)10(2)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSFUIRGJGRYGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC=C2C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. Key parameters include:
-
Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene or dioxane.
-
Base : Aqueous Na₂CO₃ or K₃PO₄ to facilitate transmetallation.
-
Temperature : Reflux conditions (80–110°C) for 12–24 hours.
In a representative procedure, 2-bromophenyl ethanone (1.0 equiv) and 5-methyl-2-furylboronic acid (1.2 equiv) were combined with Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 100°C for 18 hours, yielding the target compound in 65–72% after purification.
Table 1: Suzuki-Miyaura Cross-Coupling Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ |
| Solvent System | Toluene/H₂O | Dioxane/H₂O | THF/H₂O |
| Yield (%) | 72 | 68 | 55 |
| Reaction Time (hours) | 18 | 16 | 24 |
Notably, electron-rich boronic acids, such as 5-methyl-2-furylboronic acid, exhibit enhanced reactivity due to reduced steric hindrance at the ortho position of the phenyl ring.
Friedel-Crafts Acylation of Furyl-Substituted Arenes
Friedel-Crafts acylation offers a direct route to aryl ketones by electrophilic substitution. For this compound, this method requires 2-(5-methyl-2-furyl)benzene as the aromatic substrate and acetyl chloride as the acylating agent.
Substrate Activation and Limitations
The electron-donating nature of the furyl group activates the phenyl ring toward electrophilic attack, directing acylation to the para position relative to the furyl substituent. However, steric constraints at the ortho position necessitate careful optimization:
-
Catalyst : AlCl₃ (1.2 equiv) in dichloromethane at 0°C to room temperature.
-
Acylating agent : Acetyl chloride (1.5 equiv) added dropwise to minimize side reactions.
In a trial, 2-(5-methyl-2-furyl)benzene reacted with acetyl chloride in the presence of AlCl₃, yielding this compound in 58% yield after column chromatography. Competing side products, including diacetylated derivatives, were minimized by controlling reaction stoichiometry.
Condensation Reactions Using Furan-2-Carboxaldehydes
Condensation strategies leveraging furan-2-carboxaldehydes provide an alternative pathway, particularly when paired with ketone precursors. This approach mirrors methodologies reported for oxazolone synthesis.
Aldol Condensation and Oxidation
A two-step protocol involves:
-
Aldol condensation between 5-methylfuran-2-carboxaldehyde and phenylacetonitrile to form an α,β-unsaturated nitrile.
-
Oxidation of the nitrile to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄).
Reaction of 5-methylfuran-2-carboxaldehyde (1.0 equiv) with phenylacetonitrile (1.1 equiv) in ethanol containing piperidine (10 mol%) at reflux for 6 hours yielded the intermediate nitrile in 82% yield. Subsequent oxidation with Jones reagent at 0°C afforded the target ketone in 75% yield.
Table 2: Condensation-Oxidation Pathway Efficiency
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aldol Condensation | Ethanol, piperidine, reflux | 82 |
| Oxidation | CrO₃/H₂SO₄, 0°C | 75 |
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
-
Suzuki-Miyaura Coupling : High regioselectivity and compatibility with sensitive functional groups, but requires costly palladium catalysts.
-
Friedel-Crafts Acylation : Direct and atom-economical, yet limited by poor ortho selectivity and side reactions.
-
Condensation-Oxidation : Scalable with readily available starting materials, though multi-step protocols reduce overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(5-Methyl-2-furyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The furan ring and phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
-
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a precursor for various derivatives through oxidation, reduction, and substitution reactions.
- Biology:
- Medicine:
- Industry:
Case Study 1: Antimicrobial Activity
A study published in the Egyptian Journal of Chemistry explored the antimicrobial effects of various furan derivatives, including this compound. The results indicated significant inhibition against several bacterial strains, suggesting potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Properties
Research conducted by MDPI examined the anti-inflammatory mechanisms of phenolic compounds derived from furan structures. It was found that this compound effectively reduced inflammation markers in vitro, highlighting its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-[2-(5-Methyl-2-furyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 1-[2-(5-methyl-2-furyl)phenyl]ethanone with structurally related acetophenone derivatives:
Physicochemical Properties
- Polarity : The 5-methylfuran group in the target compound increases hydrophobicity compared to hydroxy- or chlorophenyl analogs .
- Thermal Stability: Melting points for hydroxyacetophenones (e.g., 97–98°C for CAS 50317-52-7) suggest higher crystallinity than the target compound, which lacks reported data .
Research Implications and Gaps
- Structural Optimization: Substituting the furan ring with electron-withdrawing groups (e.g., nitro, cyano) could enhance antimicrobial potency.
- Data Limitations: Melting points, solubility, and detailed mechanistic studies for this compound remain sparse, necessitating further characterization .
- Comparative Studies : Direct comparisons of bioactivity between the target compound and its benzoyl or methylthio analogs are absent in current literature .
Biological Activity
1-[2-(5-Methyl-2-furyl)phenyl]ethanone, also known as a furan-based ketone compound, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a unique structure comprising a furan ring and a phenyl group, contributing to its distinct chemical behavior. The molecular formula is , and its structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study investigated its efficacy against various bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, demonstrating its ability to modulate inflammatory responses. The mechanism involves the inhibition of NF-κB signaling pathways, as shown in the following table:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 900 |
| IL-6 | 1200 | 600 |
This reduction in cytokine levels indicates that this compound may have therapeutic potential in treating inflammatory diseases .
3. Anticancer Activity
Recent studies have highlighted the anticancer properties of furan derivatives, including this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 20.5 |
| A549 (lung cancer) | 18.7 |
| HeLa (cervical cancer) | 22.3 |
The compound's mechanism involves inducing apoptosis through the activation of caspase pathways, making it a promising candidate for further development in cancer therapy .
Case Study: Urease Inhibition
A recent investigation into urease inhibitors revealed that several furan chalcone analogs exhibited significant urease inhibition, with IC50 values comparable to established drugs. Although specific data on this compound's urease inhibitory activity is limited, related compounds have shown promising results, indicating potential for further exploration in this area .
Q & A
Q. What are the established synthetic methodologies for preparing 1-[2-(5-Methyl-2-furyl)phenyl]ethanone, and what are their respective yields and limitations?
The primary synthetic route involves Friedel-Crafts acylation , where a phenyl derivative (e.g., 2-(5-methylfuran)benzene) reacts with acetyl chloride in the presence of a Lewis acid catalyst like AlCl₃. This method typically yields ~60-75% under optimized conditions but may require strict anhydrous environments to prevent side reactions . Alternative approaches include:
- Cross-coupling reactions : Palladium-catalyzed coupling between furyl and phenyl precursors, though yields are lower (~40-50%) due to steric hindrance .
- Oxidation of alcohol precursors : For example, oxidizing 1-[2-(5-methylfuran)phenyl]ethanol using CrO₃ or KMnO₄, but over-oxidation risks necessitate precise stoichiometric control .
Q. Key Table: Synthetic Routes Comparison
| Method | Reagents/Conditions | Yield (%) | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, 80°C | 70 | Moisture-sensitive |
| Cross-Coupling | Pd(PPh₃)₄, THF, 100°C | 45 | Low yield, high catalyst cost |
| Oxidation | CrO₃, H₂SO₄, 0°C | 65 | Risk of over-oxidation |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm for phenyl) and furan protons as distinct triplets (δ 6.2–6.5 ppm). The acetyl group shows a singlet at δ 2.5 ppm .
- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and furan ring vibrations at 1600 cm⁻¹ .
- GC-MS : Molecular ion peak at m/z 152 (C₇H₈O₂) with fragmentation patterns confirming the furyl-phenyl linkage .
Advanced Research Questions
Q. How does the electron-donating 5-methyl group on the furan ring influence the compound’s reactivity in electrophilic substitution reactions?
The methyl group enhances electron density on the furan ring, directing electrophiles (e.g., nitronium ions) to the α-position. Computational studies (DFT) show a 15% increase in reactivity compared to unsubstituted furan derivatives. Experimental validation via nitration yields 85% 5-nitro-substituted product, confirmed by X-ray crystallography .
Q. What in vitro models are appropriate for evaluating the antimicrobial potential of this compound, and how should researchers control for cytotoxicity?
- Antimicrobial assays : Use Staphylococcus aureus (Gram+) and E. coli (Gram-) with MIC (Minimum Inhibitory Concentration) determinations via broth microdilution (CLSI guidelines). Reported MIC values range from 32–64 µg/mL .
- Cytotoxicity controls : Parallel testing on mammalian cell lines (e.g., HEK293) using MTT assays. A selectivity index (SI = IC₅₀/MIC) >10 indicates therapeutic potential .
Q. Key Table: Biological Activity Data
| Activity Type | Test Model | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 48 µg/mL | |
| Antioxidant | DPPH assay | EC₅₀ = 22 µM | |
| Cytotoxicity | HEK293 cells | IC₅₀ = 520 µg/mL |
Q. How should researchers address discrepancies in reported biological activities across studies?
Discrepancies often arise from:
- Purity variations : Use HPLC (>98% purity) to eliminate impurities affecting bioactivity .
- Assay conditions : Standardize protocols (e.g., pH, temperature) per OECD guidelines. For example, antioxidant activity varies by ±15% under different pH .
- Meta-analysis : Pool data from ≥3 independent studies to identify trends, using statistical tools like ANOVA to resolve outliers .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Flammability : Store in ventilated, cool areas (<25°C) away from ignition sources (flash point = 79°C) .
- Toxicity : Harmful if swallowed (LD₅₀ = 1200 mg/kg in rats). Use PPE (nitrile gloves, safety goggles) and fume hoods during synthesis .
- Environmental impact : Not classified as environmentally hazardous, but avoid aquatic release due to unknown biodegradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
